Phenethyl-(2,2,2-trifluoroethyl)-amine

Overview

Description

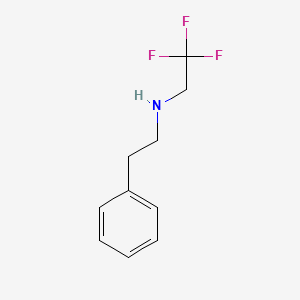

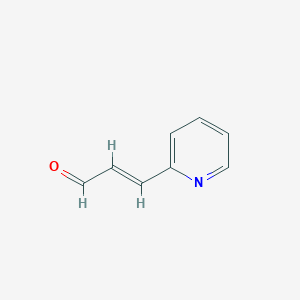

Phenethyl-(2,2,2-trifluoroethyl)-amine is a compound that falls within the category of α-trifluoromethylated amine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group can impart unique physical and chemical properties to these molecules, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of α-trifluoromethylated amine derivatives, such as Phenethyl-(2,2,2-trifluoroethyl)-amine, can be achieved through several synthetic routes. One approach involves the dehydrative condensation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, which is effective for α-dipeptide synthesis . Another method includes a one-pot cascade trifluoromethylation/cyclization of imides, which has been applied to tryptamine- and phenethylamine-derived imides to yield α-trifluoromethylated amine derivatives . Additionally, primary amines can be synthesized via ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA), which is a metal and base-free approach .

Molecular Structure Analysis

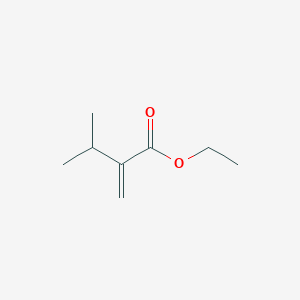

The molecular structure of Phenethyl-(2,2,2-trifluoroethyl)-amine is characterized by the presence of a phenethylamine backbone with a trifluoromethyl group attached to an ethyl chain. This structural motif is known to influence the electronic properties of the molecule, as seen in the fluorescence enhancement of trans-4-aminostilbene derivatives upon N-phenyl substitution, which leads to a more planar ground-state geometry and a larger charge-transfer character for the fluorescent excited state .

Chemical Reactions Analysis

Phenethyl-(2,2,2-trifluoroethyl)-amine and its derivatives can participate in various chemical reactions. For instance, the synthesis of α-trifluoromethyl-phenethylamines can be achieved by reducing electron-deficient β-aryl-α-trifluoromethyl enamines and imines with sodium cyanoborohydride in the presence of trifluoroacetic acid . The reaction of primary amines with β-aryl-α-trifluoromethyl enamines or β-chloro-β-(trifluoromethyl)styrenes is also a viable pathway for the synthesis of these compounds .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into the phenethylamine structure significantly alters the physical and chemical properties of the resulting compound. For example, fluorinated polyimides derived from a similar trifluoromethyl-substituted bis(ether amine) monomer exhibit high solubility in organic solvents, high glass-transition temperatures, low dielectric constants, and low water uptake . Additionally, the derivatization of primary and secondary amines with perfluorobenzene derivatives enhances their electron-capturing properties, which is beneficial for gas chromatography using electron capture detection .

Scientific Research Applications

Fluorinated Polyimides Synthesis

One area of application involves the synthesis of novel fluorinated polyimides, utilizing derivatives of Phenethyl-(2,2,2-trifluoroethyl)-amine for enhanced material properties. Chung, Tzu, and Hsiao (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to polyimides with high solubility, low dielectric constants, and excellent thermal stability, suitable for electronic applications (Chung, Tuan-Wen Tzu, & Hsiao, 2006).

Trifluoromethylation and Cyclization

Pandey and Anbarasan (2014) reported a one-pot cascade trifluoromethylation/cyclization of imides to synthesize α-trifluoromethylated amine derivatives, demonstrating the compound's utility in organic synthesis (Pandey & Anbarasan, 2014).

SAR/QSAR of Phenethyl-amines

Niu et al. (2007) applied support vector machine (SVM) techniques to investigate the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of phenethyl-amines, indicating its significance in drug discovery (Niu, Lu, Yang, Cai, & Li, 2007).

Synthesis of Trifluoromethylated Amines

Xu and Dolbier (2000) demonstrated the synthesis of trifluoromethylated amines using a similar compound, showcasing its potential in creating synthetically useful electrophilic reactions for the production of various organic compounds (Xu & Dolbier, 2000).

Direct Amidation of Carboxylic Acids and Amines

Lanigan, Starkov, and Sheppard (2013) explored the direct amidation of carboxylic acids with amines, highlighting the role of related fluorine compounds in facilitating efficient and clean synthetic pathways in organic chemistry (Lanigan, Starkov, & Sheppard, 2013).

Safety And Hazards

properties

IUPAC Name |

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)8-14-7-6-9-4-2-1-3-5-9/h1-5,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOKFYXJNQUUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543712 | |

| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(2-phenylethyl)ethanamine | |

CAS RN |

106241-19-4 | |

| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)